N-methyl-2,3-dihydro-1H-indene-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1H-indene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-11(13)10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYLXPLVEIGDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2,3-dihydro-1H-indene-1-carboxamide typically involves the reaction of indene with methylamine and a carboxylating agent. One common method includes the following steps:
Formation of the Intermediate: Indene is first reacted with a suitable carboxylating agent, such as phosgene or carbon dioxide, to form an intermediate carboxylic acid derivative.
Amidation Reaction: The intermediate is then treated with methylamine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indene ring or the carboxamide group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing functional groups.
Substitution Products: Compounds with new substituents replacing existing functional groups.
Scientific Research Applications
Chemistry: N-methyl-2,3-dihydro-1H-indene-1-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used to study the interactions of indene derivatives with biological macromolecules, such as proteins and nucleic acids. Its structural features allow for the exploration of binding affinities and mechanisms of action.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its effects on biological systems to identify potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: In industrial applications, this compound may be used as a precursor in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Impact of Carboxamide Position on Activity
Functional Group Variations
Carboxamide vs. Amine Derivatives
- Indatraline (N-methyl-2,3-dihydro-1H-indenamine) (): Replacing the carboxamide with an amine group results in a norepinephrine-dopamine reuptake inhibitor.
- 2-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (): This amine derivative’s basic nitrogen contrasts with the carboxamide’s hydrogen-bonding capability, likely altering solubility and target selectivity .
Carboxamide vs. Sulfonamide
- LY186641 (): The sulfonamide group increases acidity (pKa ~10) compared to carboxamides (pKa ~17), affecting ionization state and membrane permeability. This difference correlates with LY186641’s unique toxicity profile .
Core Structure Modifications
Indene vs. Indole Derivatives
Quinazolinone Hybrids
- This suggests the target compound’s carboxamide could be optimized for antimicrobial applications .
Pharmacokinetic and Toxicity Profiles
Biological Activity
N-Methyl-2,3-dihydro-1H-indene-1-carboxamide (CAS No. 132896-12-9) is an organic compound with a growing interest in biological research due to its potential therapeutic applications. This article explores the compound's biological activities, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 189.23 g/mol. Its structure features a bicyclic indene core with a carboxamide functional group, which contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.
Anticancer Potential
The anticancer properties of this compound have been investigated in several studies. A notable finding is its ability to induce apoptosis in cancer cells by interacting with inhibitor of apoptosis proteins (IAPs). The compound's mechanism involves disrupting the protein-protein interactions that IAPs facilitate, thereby promoting cell death in malignant cells .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound in the context of Alzheimer's disease. In particular, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the breakdown of neurotransmitters crucial for cognitive function. Compounds derived from this structure demonstrated IC50 values in the low micromolar range against these enzymes, suggesting a promising role in treating neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound's carboxamide group can form hydrogen bonds with active sites on target enzymes like AChE and BuChE, inhibiting their activity and enhancing neurotransmitter levels in the brain.
- Apoptosis Induction : By binding to IAPs, this compound can trigger apoptotic pathways in cancer cells, leading to their death while sparing normal cells .
Case Study 1: Anticancer Activity
A study published in 2016 evaluated the anticancer effects of various indene derivatives, including this compound. The results demonstrated that certain derivatives significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .
Case Study 2: Neuroprotective Activity
In a separate investigation focused on Alzheimer's disease treatment, researchers synthesized a series of indene derivatives and tested their inhibitory effects on AChE and BuChE. The most potent inhibitors were found to be derivatives of this compound, with promising results suggesting their potential as multifunctional drugs for cognitive enhancement .
Data Table: Biological Activities Overview
Q & A
Q. What are the recommended synthetic routes for N-methyl-2,3-dihydro-1H-indene-1-carboxamide, and how can purity be optimized?
Methodological Answer: Synthesis typically involves functionalizing the indene scaffold via carboxamide coupling. For analogs, a common approach is:
Intermediate Preparation : Start with 2,3-dihydro-1H-indene derivatives (e.g., indene-carbaldehyde) and introduce substituents via nucleophilic substitution or reductive amination .
Carboxamide Formation : Use coupling agents like EDCI/HOBt to react the indene intermediate with methylamine or its derivatives .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization in 2-propanol to achieve >95% purity .
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential uncharacterized toxicity .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C. Desiccate to prevent hydrolysis .
- Waste Disposal : Incinerate via licensed hazardous waste facilities compliant with local regulations .
Note : No GHS classification exists yet; assume acute toxicity (Category 4) until data is available .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer :
X-ray Crystallography : Resolve the core structure and confirm stereochemistry. Use 0.3 mm³ crystals grown in 2-propanol .
NMR : Assign protons (¹H NMR) and carbons (¹³C NMR) using CDCl₃ or DMSO-d₆. Key signals:
HRMS : Confirm molecular weight (theoretical [M+H]⁺ = 204.1134) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
Methodological Answer :
Q. What experimental approaches are used to assess the kinase inhibitory activity and selectivity of this compound?
Methodological Answer :
Biochemical Assays :
- Kd Measurement : Use surface plasmon resonance (SPR) with immobilized DDR1 kinase (reported Kd = 5.9 nM) .
- Selectivity Screening : Test against a panel of 100+ kinases (e.g., EGFR, VEGFR2) at 1 μM concentration .
Cellular Validation :
Q. How can in vivo efficacy of this compound be evaluated in disease models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
